N'-(3-Methoxybenzylidene)-2-(8-quinolinylsulfanyl)acetohydrazide N'-(3-Methoxybenzylidene)-2-(8-quinolinylsulfanyl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 352332-28-6
VCID: VC0390120
InChI: InChI=1S/C19H17N3O2S/c1-24-16-8-2-5-14(11-16)12-21-22-18(23)13-25-17-9-3-6-15-7-4-10-20-19(15)17/h2-12H,13H2,1H3,(H,22,23)/b21-12+
SMILES: COC1=CC=CC(=C1)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.4g/mol

N'-(3-Methoxybenzylidene)-2-(8-quinolinylsulfanyl)acetohydrazide

CAS No.: 352332-28-6

Main Products

VCID: VC0390120

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.4g/mol

N'-(3-Methoxybenzylidene)-2-(8-quinolinylsulfanyl)acetohydrazide - 352332-28-6

CAS No. 352332-28-6
Product Name N'-(3-Methoxybenzylidene)-2-(8-quinolinylsulfanyl)acetohydrazide
Molecular Formula C19H17N3O2S
Molecular Weight 351.4g/mol
IUPAC Name N-[(E)-(3-methoxyphenyl)methylideneamino]-2-quinolin-8-ylsulfanylacetamide
Standard InChI InChI=1S/C19H17N3O2S/c1-24-16-8-2-5-14(11-16)12-21-22-18(23)13-25-17-9-3-6-15-7-4-10-20-19(15)17/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Standard InChIKey YIXAOCWRGPSSCX-CIAFOILYSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=CC=CC3=C2N=CC=C3
SMILES COC1=CC=CC(=C1)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3
Canonical SMILES COC1=CC=CC(=C1)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3
PubChem Compound 6886570
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator